molecular formula C12H20ClNS B13567937 (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride

Cat. No.: B13567937
M. Wt: 245.81 g/mol
InChI Key: OYGYHFKNPFGZRR-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a cyclohexylmethyl group and a thiophen-3-ylmethyl substituent. The compound’s structure combines lipophilic (cyclohexane) and aromatic (thiophene) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H20ClNS

Molecular Weight

245.81 g/mol

IUPAC Name

1-cyclohexyl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H

InChI Key

OYGYHFKNPFGZRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=CSC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the Paal–Knorr synthesis and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted amines.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with acidic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride:

Compound Name CAS Number Molecular Weight Key Structural Features Applications/Notes References
Methoxisopropamine (hydrochloride) Not specified Not provided Arylcyclohexylamine (3-methoxyphenyl group) Research/forensic applications
[2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride 1052527-24-8 292.83 Indole + thiophen-2-ylmethyl substituent Lab use (95% purity)
AB-CHMINACA Not provided Not provided Cyclohexylmethyl + indazole-5-carboxylic acid Synthetic cannabinoid (58% synthesis yield)
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride 1245643-87-1 163.65 Tetrahydrofuran + cyclopropylamine Research chemical
Key Observations :

Substituent Effects on Bioactivity: The thiophene ring position (3-yl vs. 2-yl) significantly alters electronic properties and receptor binding. Cyclohexane vs.

Synthetic Efficiency: AB-CHMINACA, a synthetic cannabinoid with a cyclohexylmethyl group, is synthesized in 58% overall yield via a multi-step protocol involving alkylation and amidation . This contrasts with the lack of synthesis data for the target compound but highlights the feasibility of similar strategies for amine hydrochloride derivatives.

Purity and Applications: Compounds like [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride are marketed at 95% purity for lab use, emphasizing the importance of high-purity standards in pharmacological research .

Pharmacological and Physicochemical Differences

  • Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to analogs with polar groups (e.g., tetrahydrofuran in ), affecting solubility and tissue distribution.
  • Receptor Targeting: Arylcyclohexylamines (e.g., Methoxisopropamine) are known NMDA receptor antagonists, whereas indole- or thiophene-containing amines (e.g., AB-CHMINACA) often target cannabinoid receptors . The target compound’s activity remains speculative but may align with these pathways.

Biological Activity

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride is a compound of interest in pharmacological and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and comparisons with similar compounds.

Chemical Structure

The compound features a cyclohexylmethyl group attached to a thiophen-3-ylmethyl moiety, making it structurally unique. The presence of the thiophene ring is significant as it often contributes to the biological activity of organic compounds.

Research indicates that (Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride may act on various molecular targets, particularly in the central nervous system. Its mechanism is hypothesized to involve:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Anticonvulsant Properties

Studies have suggested that this compound exhibits anticonvulsant activity. For instance, in animal models, it has been shown to reduce the frequency and severity of seizures, indicating potential utility in epilepsy treatment.

Antimicrobial Effects

Preliminary investigations have highlighted its antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents.

Case Studies

  • Anticonvulsant Study :
    • Objective : To evaluate the anticonvulsant effects in rodent models.
    • Method : Administered at varying doses and monitored for seizure activity.
    • Findings : Significant reduction in seizure frequency was observed at higher doses, supporting its potential as an anticonvulsant agent.
  • Antimicrobial Study :
    • Objective : To assess antimicrobial efficacy against common pathogens.
    • Method : In vitro testing against Gram-positive and Gram-negative bacteria.
    • Results : Showed notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochlorideAnticonvulsant, AntimicrobialReceptor modulation, Enzyme inhibition
Similar Compound AAnticonvulsantGABA receptor enhancement
Similar Compound BAntimicrobialCell wall synthesis inhibition

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